4-[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide
Description
4-[2-({[(2-Chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide is a quinazolinone derivative featuring a 2-chlorophenyl carbamoyl group, a sulfanyl bridge, and a phenethyl-substituted butanamide side chain. The compound’s synthesis likely involves coupling reactions analogous to those described in , where diazonium salts are used to introduce aromatic substituents .
Properties
IUPAC Name |
4-[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-phenylethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O3S/c29-22-12-5-7-14-24(22)31-26(35)19-37-28-32-23-13-6-4-11-21(23)27(36)33(28)18-8-15-25(34)30-17-16-20-9-2-1-3-10-20/h1-7,9-14H,8,15-19H2,(H,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFBDCSZVCJTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, where a suitable chlorophenyl halide reacts with the quinazolinone intermediate.
Attachment of the Butanamide Moiety: The butanamide moiety is attached through amide bond formation, typically using coupling reagents like carbodiimides or via direct amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles like nitronium ions or halogens in the presence of Lewis acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to bind to various biological macromolecules, potentially inhibiting or modulating their activity. The chlorophenyl and butanamide groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Quinazolinone Core Modifications
- Target Compound : Contains a 3,4-dihydroquinazolin-4-one core with a sulfanyl-linked 2-chlorophenyl carbamoyl group at position 2 and a phenethyl butanamide at position 3.
- Compound 13a (): Features a cyanoacetamide-sulfamoylphenyl backbone with a 4-methylphenyl hydrazinylidene group.
- Compound from : Shares the 3,4-dihydroquinazolin-4-one core but differs in substituents: a 4-chlorophenyl group at position 3 and a trimethylphenyl acetamide at position 2. The acetamide chain (vs. butanamide in the target) reduces lipophilicity .
Substituent Effects
- Chlorophenyl Position : The target’s 2-chlorophenyl group introduces steric hindrance and electronic effects distinct from the 4-chlorophenyl analog in . Para-substituted chlorophenyls typically enhance resonance stabilization, whereas ortho-substitution may hinder rotational freedom and alter binding interactions .
Physicochemical Properties
- Melting Points: Compound 13a exhibits a high melting point (288°C), attributed to strong intermolecular hydrogen bonding from sulfamoyl and cyano groups . The target compound’s melting point is unreported but may be influenced by the phenethyl group’s bulkiness.
- Solubility : The sulfamoyl group in 13a enhances water solubility compared to the target’s carbamoyl group. The trimethylphenyl substituent in ’s compound may reduce solubility due to hydrophobicity .
Research Implications and Limitations
While the provided evidence lacks direct pharmacological data for the target compound, structural comparisons suggest:
- Bioactivity Potential: The quinazolinone core and chlorophenyl group align with known kinase inhibitors, though substituent positions (e.g., 2-chloro vs. 4-chloro) may modulate selectivity .
- Limitations : Absence of experimental data (e.g., IC₅₀, solubility) for the target compound necessitates caution. Further studies using techniques like X-ray crystallography (via SHELX ) or HPLC are required to validate hypotheses.
Biological Activity
The compound 4-[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Chlorophenyl Group : Known for enhancing lipophilicity and potential receptor interactions.
- Sulfanyl Group : Often associated with increased reactivity and biological activity.
- Dihydroquinazoline Core : A heterocyclic structure that has shown various pharmacological effects.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
- Antiproliferative Effects : The compound may suppress cell proliferation in cancerous cells, as seen with other derivatives containing similar structural motifs. For instance, related compounds have shown activity against HeLa cells at concentrations ranging from 0.644 to 29.48 µM .
- Receptor Modulation : The presence of the phenylethyl moiety may facilitate binding to specific receptors, potentially modulating their activity and leading to therapeutic effects.
Biological Activity Data
A summary of the biological activities reported for similar compounds is provided in the table below:
Case Study 1: Anticancer Activity
In a study evaluating a series of quinazoline derivatives, it was found that compounds with structural similarities to the target compound exhibited significant antiproliferative activity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Enzyme Inhibition
Another research effort focused on sulfonamide derivatives showed that certain compounds effectively inhibited AChE and urease, leading to potential applications in treating Alzheimer's disease and managing urea levels in patients with renal issues.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the chlorophenyl and phenylethyl groups significantly influence the biological activity. For example:
- Substituents on Chlorophenyl : Varying halogen substitutions can enhance or reduce cytotoxicity.
- Length of Alkyl Chains on Phenylethyl : Alterations in chain length have been correlated with changes in binding affinity and selectivity towards target enzymes.
Q & A
Basic: What are the key synthetic pathways for this compound, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the quinazolinone core via cyclocondensation of anthranilic acid derivatives with carbamoyl or thiourea precursors under acidic or basic conditions .
- Step 2: Introduction of the sulfanyl group through nucleophilic substitution, often using potassium carbonate in ethanol or DMF to activate the thiol moiety .
- Step 3: Amide coupling (e.g., via EDC/HOBt) to attach the N-(2-phenylethyl)butanamide side chain .
Critical Conditions:
- Temperature: Elevated temperatures (~80°C) improve cyclization efficiency but may degrade sensitive functional groups .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require rigorous drying to avoid hydrolysis .
- Catalysts: Lewis acids (e.g., ZnCl₂) accelerate cyclocondensation but can complicate purification .
Yield Optimization:
- Yields range from 40–70% depending on stepwise purification (e.g., column chromatography) and intermediate stability .
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms regiochemistry of the quinazolinone core and sulfanyl linkage. Key signals:
- Quinazolinone C=O at ~165 ppm (¹³C) .
- Sulfanyl (-S-) protons as broad singlets near δ 3.5–4.0 (¹H) .
- Mass Spectrometry (HRMS):
- Validates molecular weight (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA:
- Purity >95% achieved using C18 columns with acetonitrile/water gradients .
Advanced: How can molecular docking studies predict the compound’s mechanism of action?
Answer:
- Target Identification:
- Quinazolinones often inhibit kinases (e.g., EGFR) or interact with DNA topoisomerases. Docking against PDB structures (e.g., 1M17 for EGFR) identifies potential binding pockets .
- Key Interactions:
- Validation:
- Compare docking scores (e.g., AutoDock Vina) with known inhibitors. IC₅₀ assays (e.g., kinase inhibition) confirm computational predictions .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Case Example: Discrepancies in cytotoxicity (IC₅₀) values may arise from:
- Assay Conditions:
- Structural Analogues:
- Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin) .
- Use isogenic cell lines to isolate target-specific effects .
Advanced: What strategies optimize the compound’s pharmacokinetic profile?
Answer:
- Lipophilicity Adjustment:
- Metabolic Stability:
- Replace labile esters (e.g., acetamide) with stable ethers to reduce CYP450-mediated degradation .
- In Vivo Validation:
- Pharmacokinetic studies in rodents (IV/PO dosing) quantify bioavailability and half-life .
Basic: What are the compound’s structural vulnerabilities during storage?
Answer:
- Hydrolysis: The sulfanyl (-S-) linkage is prone to oxidation. Store under inert gas (N₂/Ar) at -20°C in amber vials .
- Photodegradation: Quinazolinone cores degrade under UV light. Confirm stability via HPLC after 1-month accelerated aging .
Advanced: How to design SAR studies for derivatives of this compound?
Answer:
- Core Modifications:
- Side Chain Variations:
- Data Analysis:
- Use 3D-QSAR (e.g., CoMFA) to correlate structural features with activity .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine powders .
- Waste Disposal: Neutralize with 10% NaOH before disposal in halogenated waste containers .
Advanced: How to troubleshoot low yields in the final amide coupling step?
Answer:
- Activation Issues:
- Ensure fresh coupling reagents (e.g., EDC/HOBt) are used to prevent carbodiimide decomposition .
- Steric Hindrance:
- Byproduct Formation:
- Add molecular sieves to absorb water and suppress hydrolysis .
Advanced: What computational tools predict the compound’s ADMET properties?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
